2-chloro-4-ethynyl-3-fluoropyridine
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Overview
Description
2-chloro-4-ethynyl-3-fluoropyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of chlorine, ethynyl, and fluorine substituents on a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-ethynyl-3-fluoropyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative, such as 2-chloro-3-fluoropyridine.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of 2-chloro-3-fluoropyridine with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a base like triethylamine.
Deprotection: If a protecting group is used during the ethynylation step, it is subsequently removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-ethynyl-3-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts, bases like triethylamine, and coupling partners such as aryl halides or boronic acids.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with the chlorine atom replaced by the nucleophile.
Coupling Reactions: Products with extended conjugation or additional functional groups.
Oxidation and Reduction: Products with altered oxidation states or functional groups.
Scientific Research Applications
2-chloro-4-ethynyl-3-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-ethynyl-3-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and ethynyl groups can enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-fluoropyridine: Lacks the ethynyl group, making it less versatile in coupling reactions.
4-ethynyl-3-fluoropyridine: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
2-chloro-4-fluoropyridine: Lacks the ethynyl group, limiting its applications in forming extended conjugated systems.
Uniqueness
2-chloro-4-ethynyl-3-fluoropyridine is unique due to the presence of all three substituents (chlorine, ethynyl, and fluorine) on the pyridine ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1211589-16-0 |
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Molecular Formula |
C7H3ClFN |
Molecular Weight |
155.6 |
Purity |
95 |
Origin of Product |
United States |
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